4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
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Overview
Description
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H3Cl2FO2S . This compound is characterized by the presence of chloro, chlorosulfonyl, and fluorobenzoyl functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves the chlorination of 2-fluorobenzoic acid, followed by sulfonylation and subsequent chlorination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of reagents and precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro and chlorosulfonyl groups.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Chemistry: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Medicine: The compound is a key intermediate in the synthesis of certain drugs, particularly those targeting bacterial infections and inflammatory diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the chloro and chlorosulfonyl groups, which make the carbonyl carbon highly electrophilic.
Comparison with Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 4-Chloro-3-nitrobenzoic acid
Comparison: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in specific synthetic applications.
Properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAQLKSYUHFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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